molecular formula C13H17N B14315259 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole CAS No. 112549-38-9

2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B14315259
CAS No.: 112549-38-9
M. Wt: 187.28 g/mol
InChI Key: UTFNTYAQBWEAEJ-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H15N It is a derivative of indole, characterized by the presence of an ethylidene group at the second position and three methyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the condensation of indole derivatives with suitable aldehydes or ketones. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core structure. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like Lewis acids or Brønsted acids are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the indole ring.

Scientific Research Applications

2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylidene group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Similar structure but lacks the ethylidene group.

    2-Methylindole: Contains a methyl group instead of an ethylidene group.

    Indoline: The parent compound without additional substituents.

Uniqueness: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

112549-38-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-ethylidene-1,3,3-trimethylindole

InChI

InChI=1S/C13H17N/c1-5-12-13(2,3)10-8-6-7-9-11(10)14(12)4/h5-9H,1-4H3

InChI Key

UTFNTYAQBWEAEJ-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

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